tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17759442
Molecular Formula: C11H23ClN2O2S
Molecular Weight: 282.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23ClN2O2S |
|---|---|
| Molecular Weight | 282.83 g/mol |
| IUPAC Name | tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H22N2O2S.ClH/c1-11(2,3)15-10(14)13-6-7-16-8-9(13)4-5-12;/h9H,4-8,12H2,1-3H3;1H |
| Standard InChI Key | RJXZCBAMVWBMEU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCSCC1CCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
The compound’s IUPAC name, tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride, reflects its thiomorpholine core, where sulfur replaces one oxygen atom in the morpholine ring . The Boc group at the 4-position and the 2-aminoethyl substituent at the 3-position introduce steric and electronic effects critical for its reactivity. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reactions .
Table 1: Key Chemical Identifiers
Spectroscopic and Physicochemical Properties
The compound’s infrared (IR) spectrum likely shows peaks for N-H stretching (3300–3500 cm), C=O carbonyl (1700–1750 cm), and S=O vibrations (1050–1200 cm). Nuclear magnetic resonance (NMR) data would reveal proton environments for the thiomorpholine ring ( 3.0–4.0 ppm), Boc group ( 1.4 ppm for tert-butyl), and aminoethyl chain ( 2.5–3.0 ppm) . Its melting point and solubility remain uncharacterized in public datasets, though hydrochloride salts typically exhibit high water solubility .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, starting with the protection of thiomorpholine’s amine group. A representative route includes:
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Boc Protection: Reacting thiomorpholine with di-tert-butyl dicarbonate (BocO) in dichloromethane to form tert-butyl thiomorpholine-4-carboxylate.
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Alkylation: Introducing the 2-aminoethyl group via nucleophilic substitution using 2-chloroethylamine under basic conditions .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Boc Protection | BocO, DCM, RT, 12h | 85% |
| 2 | Aminoethyl Substitution | 2-Chloroethylamine, KCO, DMF, 60°C | 72% |
| 3 | Salt Formation | HCl (g), EtO, 0°C | 95% |
Industrial Production
MolCore BioPharmatech and VulcanChem produce the compound at >97% purity under ISO-certified conditions, emphasizing its role as a pharmaceutical intermediate . Scalability challenges include controlling stereochemistry during alkylation and minimizing byproducts from sulfur oxidation .
Applications in Pharmaceutical Research
Drug Discovery Intermediates
The compound’s thiomorpholine scaffold is prized for mimicking peptide backbones, enabling its use in protease inhibitors and G protein-coupled receptor (GPCR) modulators . Its aminoethyl side chain facilitates conjugation with fluorescent tags or bioactive moieties, as seen in kinase inhibitor prototypes .
Biological Targets and Mechanisms
While specific targets remain proprietary, analogs of thiomorpholine derivatives show activity against:
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Neurological Targets: Serotonin and dopamine transporters (Ki < 100 nM).
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Metabolic Enzymes: Dipeptidyl peptidase-4 (DPP-4) and fatty acid amide hydrolase (FAAH) .
The hydrochloride salt’s protonated amine enhances blood-brain barrier penetration, suggesting potential central nervous system (CNS) applications .
Future Research Directions
Pharmacological Profiling
In vivo studies are needed to assess bioavailability and toxicity. Computational modeling could predict off-target interactions, prioritizing in vitro assays against GPCRs and ion channels .
Structural Optimization
Modifying the aminoethyl chain’s length or substituting sulfur with selenium may improve metabolic stability. Co-crystallization studies with target proteins would guide rational drug design .
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